Guacetisal
Overview
Description
Guacetisal is a pharmaceutical compound known for its anti-inflammatory and analgesic properties. This compound has been used to treat inflammatory respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guacetisal can be synthesized using salicylic acid as the starting material. The process involves the esterification of salicylic acid with guaiacol, followed by acetylation of the hydroxyl groups . The reaction conditions are typically mild, and the process avoids the use of highly toxic reagents such as phosphorus oxychloride, thionyl chloride, and phosgene .
Industrial Production Methods: For industrial production, the method involves esterification of salicylic acid and guaiacol using catalysts like pyridine, 4-dimethylamino-pyridine, or dimethylformamide . The acetylation step also uses these catalysts as auxiliary alkali reagents . This method is cost-effective, has a short synthetic route, and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Guacetisal undergoes various chemical reactions, including:
Esterification: Formation of this compound from salicylic acid and guaiacol.
Acetylation: Addition of acetyl groups to hydroxyl groups.
Common Reagents and Conditions:
Esterification: Catalysts like pyridine, 4-dimethylamino-pyridine, or dimethylformamide.
Acetylation: Similar catalysts are used as auxiliary alkali reagents.
Major Products: The primary product of these reactions is this compound itself, which is a stable ester compound .
Scientific Research Applications
Guacetisal has several scientific research applications:
Chemistry: Used as a model compound in the study of esterification and acetylation reactions.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Used in the treatment of inflammatory respiratory diseases and chronic bronchitis.
Industry: Employed in the production of anti-inflammatory drugs.
Mechanism of Action
Guacetisal exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound targets cyclooxygenase enzymes, reducing the production of these inflammatory mediators . This dual action of aspirin and guaiacol provides both anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Acetylsalicylic Acid (Aspirin): Known for its anti-inflammatory and analgesic properties.
Benorilate: Another ester of acetylsalicylic acid with similar properties.
Acetylsalol: A prodrug of aspirin with anti-inflammatory effects.
Uniqueness of Guacetisal: this compound is unique due to its combination of aspirin and guaiacol, providing a dual mechanism of action that enhances its anti-inflammatory and analgesic properties . This makes it particularly effective in treating respiratory inflammation and pain .
Properties
IUPAC Name |
(2-methoxyphenyl) 2-acetyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFYRYGGKLQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204060 | |
Record name | Guacetisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55482-89-8 | |
Record name | Guacetisal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55482-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guacetisal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guacetisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13538 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guacetisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guacetisal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUACETISAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EKB9V2O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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